4-chloro-N-cyclopentyl-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-chloro-N-cyclopentyl-1,5-dimethyl-1H-pyrazole-3-carboxamide is an organic compound with the molecular formula C11H16ClN3O It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cyclopentyl-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 4-chloro-3,5-dimethyl-1H-pyrazole, which is then reacted with cyclopentylamine to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-cyclopentyl-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-chloro-N-cyclopentyl-1,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-cyclopentyl-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3,5-dimethyl-1H-pyrazole
- N-cyclopentyl-1,5-dimethyl-1H-pyrazole-3-carboxamide
- 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide
Uniqueness
4-chloro-N-cyclopentyl-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H16ClN3O |
---|---|
Molecular Weight |
241.72 g/mol |
IUPAC Name |
4-chloro-N-cyclopentyl-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H16ClN3O/c1-7-9(12)10(14-15(7)2)11(16)13-8-5-3-4-6-8/h8H,3-6H2,1-2H3,(H,13,16) |
InChI Key |
USTPVKORFUWDSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NC2CCCC2)Cl |
Origin of Product |
United States |
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